- Preparation of nitrogen-containing heterocyclic compounds for organic electronic device, World Intellectual Property Organization, , ,

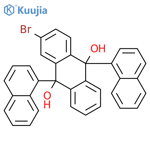

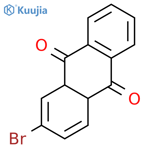

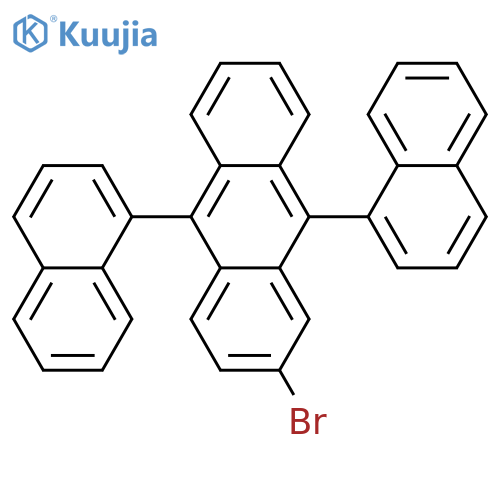

Cas no 929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene)

929031-39-0 structure

商品名:2-Bromo-9,10-di(naphthalen-1-yl)anthracene

CAS番号:929031-39-0

MF:C34H21Br

メガワット:509.434548139572

MDL:MFCD13194903

CID:69541

PubChem ID:354335551

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-9,10-di(naphthalen-1-yl)anthracene

- 2-Bromo-9,10-di(1-naphthyl)anthracene

- 2-BROMO-9,10-DI-1-NA

- 2-Bromo-9,10-di-1-naphthalenylanthracene

- 2-Bromo-9,10-di-1-phthalenylanthracene

- 2-Bromo-9,10-di-2-naphthalenylanthracene

- 2-bromo-9,10-dinaphthalen-1-ylanthracene

- 2-bromo-9,10-di-(1-naphthalenyl)anthracene

- 2-bromo-9,10-di-naphthalen-1-yl-anthracene

- 2-bromo-9,10-di-naphthalene-1-yl-anthracene

- 2-Bromo-9,10-di-1-naphthalenylanthracene (ACI)

-

- MDL: MFCD13194903

- インチ: 1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H

- InChIKey: LMXOZFCNVIVYSH-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C2C(=C3C(=C(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)C=CC=C3)C1C2C(=CC=CC=2)C=CC=1

計算された属性

- せいみつぶんしりょう: 508.08300

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 35

- 回転可能化学結合数: 2

じっけんとくせい

- 密度みつど: 1.367

- ふってん: 612.3 ℃ at 760 mmHg

- PSA: 0.00000

- LogP: 10.39590

2-Bromo-9,10-di(naphthalen-1-yl)anthracene セキュリティ情報

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B997453-50mg |

2-Bromo-9,10-di(naphthalen-1-yl)anthracene |

929031-39-0 | 50mg |

$ 184.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269390-1g |

2-Bromo-9,10-di(1-naphthyl)anthracene |

929031-39-0 | 98% | 1g |

¥5486.00 | 2024-04-25 | |

| abcr | AB505934-1g |

2-Bromo-9,10-di(1-naphthyl)anthracene; . |

929031-39-0 | 1g |

€341.60 | 2025-02-09 | ||

| Alichem | A219005599-1g |

2-Bromo-9,10-di(naphthalen-1-yl)anthracene |

929031-39-0 | 95% | 1g |

$779.00 | 2023-08-31 | |

| Cooke Chemical | BD8377047-1g |

2-Bromo-9,10-di(naphthalen-1-yl)anthracene |

929031-39-0 | 98% | 1g |

RMB 3588.00 | 2025-02-21 | |

| Alichem | A219005599-250mg |

2-Bromo-9,10-di(naphthalen-1-yl)anthracene |

929031-39-0 | 95% | 250mg |

$318.24 | 2023-08-31 | |

| eNovation Chemicals LLC | D776030-1g |

2-Bromo-9,10-di(1-naphthyl)anthracene |

929031-39-0 | 95% | 1g |

$715 | 2025-02-21 | |

| eNovation Chemicals LLC | D776030-1g |

2-Bromo-9,10-di(1-naphthyl)anthracene |

929031-39-0 | 95% | 1g |

$715 | 2025-02-25 | |

| eNovation Chemicals LLC | D776030-1g |

2-Bromo-9,10-di(1-naphthyl)anthracene |

929031-39-0 | 95% | 1g |

$715 | 2024-07-20 | |

| abcr | AB505934-1 g |

2-Bromo-9,10-di(1-naphthyl)anthracene; . |

929031-39-0 | 1g |

€395.80 | 2023-06-15 |

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Acetic acid , Potassium iodide , Sodium dihydrogen phosphate monohydrate Solvents: Water ; 3 h, reflux

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 12 h, rt

1.3 Reagents: Water

1.4 Reagents: Potassium iodide , Sodium hypophosphite

1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt

1.6 Reagents: Water

1.2 -78 °C; 12 h, rt

1.3 Reagents: Water

1.4 Reagents: Potassium iodide , Sodium hypophosphite

1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt

1.6 Reagents: Water

リファレンス

- Heterocyclic compound and organic light-emitting device including the same, United States, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 12 h, 20 °C

1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

リファレンス

- Organic electronic element containing light efficiency improving layer and electronic device containing it, Korea, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux

リファレンス

- Organic compound and organic light emitting device using the same, United States, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1.5 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

リファレンス

- Luminescent compounds and organic electroluminescent device, Korea, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 12 h, rt

1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C

1.2 -78 °C; 12 h, rt

1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C

リファレンス

- Condensed compound and organic light-emitting diode including the same, United States, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux

リファレンス

- Polycyclic organic compounds and organic light-emitting devices using them, United States, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, 80 - 90 °C

リファレンス

- Anthracene derivatives as organic electroluminescent device materials, Korea, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

リファレンス

- Heterocyclic compound containing nitrogen for an organic electronic device, Korea, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, heated

リファレンス

- Preparation of anthracene derivatives for organic electronic device, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux

1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux

リファレンス

- Novel condensed aromatic compounds for organic light-emitting devices, United States, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Acetic acid , Potassium iodide , Sodium hypophosphite Solvents: Water ; 3 h, reflux

リファレンス

- Preparation of imidazole derivatives as organic electroluminescent materials, Korea, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

リファレンス

- Preparation of heteroaryl compounds for organic light-emitting device, Korea, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C

1.2 -78 °C → rt; 1 h, rt

1.3 Reagents: Water

1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled

1.2 -78 °C → rt; 1 h, rt

1.3 Reagents: Water

1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled

リファレンス

- Preparation of naphthocarbazole derivative and its application in organic electroluminescent device, China, , ,

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Raw materials

- 1-Naphthylboronic acid

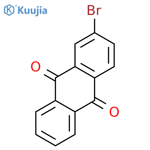

- 9,10-Anthracenedione, 2-bromo-4a,9a-dihydro-

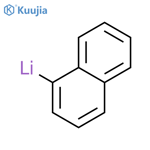

- Lithium, 1-naphthalenyl-

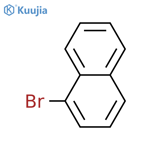

- 1-Bromonaphthalene

- 2-Bromoanthraquinone

- 2-bromo-9,10-di-naphthalen-1-yl-9,10-dihydro-anthracene-9,10-diol

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Preparation Products

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 関連文献

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene) 関連製品

- 800402-13-5(Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-)

- 1040641-14-2(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide)

- 1783028-61-4(Ethyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate)

- 941956-63-4(N-(4-ethylphenyl)-2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1807425-54-2(4-Iodo-5-(trifluoromethyl)pyridine-2-acrylic acid)

- 865249-03-2(N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamide)

- 847173-24-4(5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine)

- 56914-22-8(3,3-diphenyl-1-(pyridin-3-yl)methylurea)

- 2092271-20-8(methyl 3-amino-6-ethylthieno2,3-bpyridine-2-carboxylate)

- 68485-15-4(2-Benzyloxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:929031-39-0)2-Bromo-9,10-di(naphthalen-1-yl)anthracene

清らかである:99%

はかる:1g

価格 ($):539.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:929031-39-0)2-Bromo-9,10-di-1-naphthalenylanthracene

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ